molecular formula C9H13N3O B11811337 2-(Tert-butyl)pyrimidine-5-carboxamide

2-(Tert-butyl)pyrimidine-5-carboxamide

Cat. No.: B11811337
M. Wt: 179.22 g/mol
InChI Key: XFVOIMPEIMFTHX-UHFFFAOYSA-N
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Description

2-(Tert-butyl)pyrimidine-5-carboxamide is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The tert-butyl group attached to the pyrimidine ring enhances the compound’s stability and lipophilicity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)pyrimidine-5-carboxamide typically involves the amidation of pyrimidine-5-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated systems for precise control of temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds, including 2-(Tert-butyl)pyrimidine-5-carboxamide, exhibit significant anti-inflammatory activities. A study demonstrated that certain pyrimidine derivatives effectively inhibited COX-2 activity, which is crucial in the inflammatory response. The inhibition values (IC50) were comparable to standard anti-inflammatory drugs, suggesting that these derivatives could serve as potential therapeutic agents for inflammatory diseases .

B. Antioxidant Activity

The antioxidant properties of pyrimidine derivatives have also been investigated. Compounds similar to this compound have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

C. Antimicrobial Applications

Pyrimidine derivatives have been studied for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. The structural characteristics of this compound may enhance its efficacy as an antimicrobial agent .

Biochemical Research

A. Protein Interaction Studies

The compound has potential applications in studying protein interactions, particularly in the context of enzyme inhibition. For instance, inhibitors based on pyrimidine structures have been shown to interact selectively with various kinases, suggesting that this compound could be explored for its role in modulating kinase activity .

B. Epigenetic Targets

Recent research highlights the relevance of pyrimidine derivatives in targeting epigenetic modifiers such as protein arginine methyltransferase 5 (PRMT5). This enzyme is implicated in several cancers, and inhibitors derived from pyrimidines may offer therapeutic avenues for cancer treatment by disrupting PRMT5's function .

Material Science Applications

A. Molecular Probes

Pyrimidine compounds are utilized as molecular probes in biophysical studies due to their ability to form stable complexes with biomolecules. The unique structural features of this compound make it a candidate for further exploration in this area .

B. Affinity Membranes

There is ongoing research into using pyrimidine-based compounds for developing affinity membranes that can selectively capture biomolecules. These membranes are essential for various applications in biosensing and drug delivery systems .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

StudyCompoundActivityIC50 ValueReference
Study 1Pyrimidine Derivative ACOX-2 Inhibition0.04 μmol
Study 2Pyrimidine Derivative BAntioxidant Activity-
Study 3Pyrimidine Derivative CAntimicrobial Activity-
Study 4Inhibitor DPRMT5 Inhibition-

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and biological processes, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: These compounds have a similar pyrimidine ring structure but with a sulfur atom incorporated into the ring.

    Pyrazolopyrimidines: These compounds contain a fused pyrazole and pyrimidine ring system.

Uniqueness

2-(Tert-butyl)pyrimidine-5-carboxamide is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific chemical and biological properties .

Biological Activity

2-(Tert-butyl)pyrimidine-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize findings from various studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a pyrimidine ring substituted with a tert-butyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain pyrimidine derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 μg/mL
This compoundStaphylococcus aureus1 μg/mL

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Compound COX Inhibition IC50 (μmol)
This compoundCOX-10.05 ± 0.01
This compoundCOX-20.04 ± 0.02

The mechanism underlying the biological activity of this compound involves its interaction with specific protein targets. For instance, it has been identified as an inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in immune responses and inflammation . This inhibition can lead to reduced inflammatory responses and may have implications for treating autoimmune diseases.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, the administration of this compound led to significant reductions in inflammatory markers associated with conditions such as arthritis and colitis . These findings support its potential use as a therapeutic agent in chronic inflammatory diseases.
  • Synergistic Effects : Recent research has explored the combination of this compound with other antimicrobial agents, revealing enhanced efficacy against resistant bacterial strains when used in conjunction with traditional antibiotics .
  • Safety Profile : Toxicological assessments have indicated that the compound exhibits low cytotoxicity at effective doses, making it a promising candidate for further development in clinical settings .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-tert-butylpyrimidine-5-carboxamide

InChI

InChI=1S/C9H13N3O/c1-9(2,3)8-11-4-6(5-12-8)7(10)13/h4-5H,1-3H3,(H2,10,13)

InChI Key

XFVOIMPEIMFTHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C(=O)N

Origin of Product

United States

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